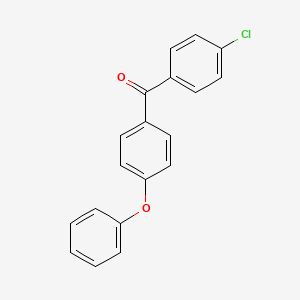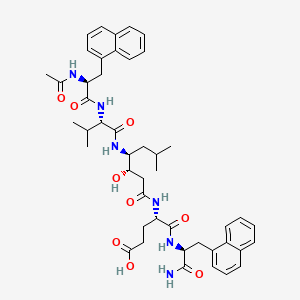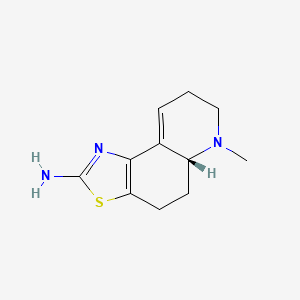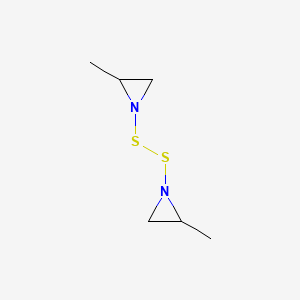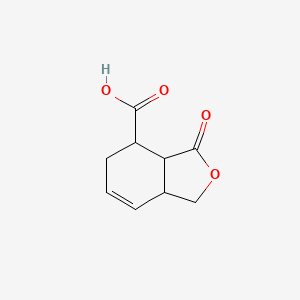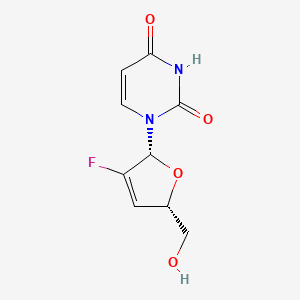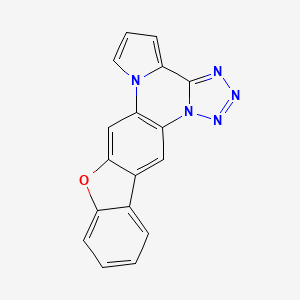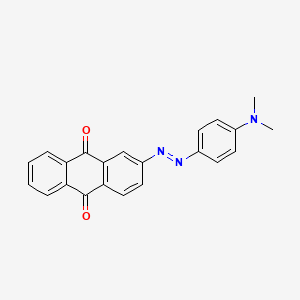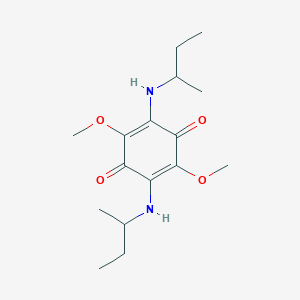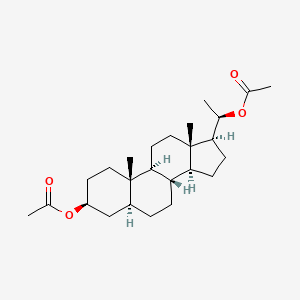
Allopregnane-3beta,20beta-diol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopregnane-3beta,20beta-diol diacetate is a derivative of allopregnane-3beta,20beta-diol, a metabolite of progesterone This compound is characterized by the presence of two acetate groups attached to the hydroxyl groups at the 3 and 20 positions of the steroid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,20beta-diol diacetate can be synthesized through the esterification of allopregnane-3beta,20beta-diol with acetic anhydride. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the diacetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Allopregnane-3beta,20beta-diol diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate groups can be hydrolyzed back to the parent diol using acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different reduced forms of steroids.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Allopregnane-3beta,20beta-diol.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced steroid derivatives.
Aplicaciones Científicas De Investigación
Allopregnane-3beta,20beta-diol diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of allopregnane-3beta,20beta-diol diacetate involves its conversion to active metabolites that interact with specific molecular targets. These targets include steroid receptors and enzymes involved in steroid metabolism. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- Allopregnane-3alpha,20alpha-diol diacetate
- Pregnane-3,20-diol diacetate
- 5alpha-Pregnane-3beta,20alpha-diol diacetate
Uniqueness
Allopregnane-3beta,20beta-diol diacetate is unique due to its specific stereochemistry and the presence of acetate groups at the 3 and 20 positions. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
6057-94-9 |
|---|---|
Fórmula molecular |
C25H40O4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20+,21-,22+,23+,24+,25-/m1/s1 |
Clave InChI |
VDZDKQBSTYNFGG-ILKYCFRXSA-N |
SMILES isomérico |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




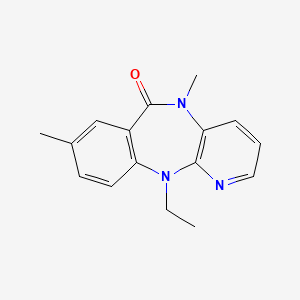
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
